molecular formula C17H20ClN5O4 B2990159 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1040666-59-8

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2990159
CAS RN: 1040666-59-8
M. Wt: 393.83
InChI Key: MBJHNCWOTFZWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20ClN5O4 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Biological Effects

  • A study on the synthesis of novel heterocycles, specifically purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealed their potential antitumor activities. These compounds were synthesized through the reaction of 7,8-diamino-1,3-dimethylxanthine with various reagents. One of the compounds showed activity against P388 leukemia, indicating its potential in cancer treatment (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Receptor Affinity and Pharmacological Evaluation

  • Research on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed psychotropic activity, suggesting their use in developing new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Reactivity Studies

  • Studies on the synthesis and reactivity of purine derivatives, including xanthene and pyrimido-[1,2,3-cd]purines, contribute to the understanding of their chemical properties and potential applications in medicinal chemistry. These compounds have been explored for various synthetic routes and biological activities, indicating the breadth of research focused on purine derivatives (Dotsenko, Sventukh, & Krivokolysko, 2012).

properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O4/c1-19-16-20-14-13(15(25)22(3)17(26)21(14)2)23(16)8-10(24)9-27-12-7-5-4-6-11(12)18/h4-7,10,24H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHNCWOTFZWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

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